Fmoc-Tyr(3-Methoxy)-OH
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Overview
Description
Fmoc-Tyr(3-Methoxy)-OH, also known as 9-fluorenylmethoxycarbonyl-3-methoxy-L-tyrosine, is a derivative of tyrosine. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(3-Methoxy)-OH typically involves the protection of the amino group of 3-methoxy-L-tyrosine with the Fmoc group. This can be achieved through the reaction of 3-methoxy-L-tyrosine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyr(3-Methoxy)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine or a similar base.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Substitution Reactions: The methoxy group on the tyrosine residue can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU in the presence of a base.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Deprotection: 3-methoxy-L-tyrosine.
Coupling: Peptides with this compound as a residue.
Substitution: Derivatives of 3-methoxy-L-tyrosine with substituted groups.
Scientific Research Applications
Fmoc-Tyr(3-Methoxy)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Bioconjugation: Utilized in the modification of biomolecules for various applications, including imaging and diagnostics.
Material Science: Incorporated into the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Fmoc-Tyr(3-Methoxy)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Tyr(tBu)-OH: Another Fmoc-protected tyrosine derivative with a tert-butyl group instead of a methoxy group.
Fmoc-Tyr(OH)-OH: The unmodified Fmoc-protected tyrosine without any additional substituents.
Fmoc-Tyr(OMe)-OH: A similar compound with a methoxy group at a different position on the tyrosine residue.
Uniqueness
Fmoc-Tyr(3-Methoxy)-OH is unique due to the presence of the methoxy group at the 3-position of the tyrosine residue. This modification can influence the compound’s reactivity and interactions in peptide synthesis, making it a valuable tool for the design of specific peptides and proteins.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-31-23-13-15(10-11-22(23)27)12-21(24(28)29)26-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21,27H,12,14H2,1H3,(H,26,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGOFAFWPOOZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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